![molecular formula C23H24ClNO4S2 B11671903 (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671903.png)

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

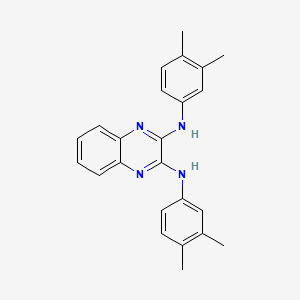

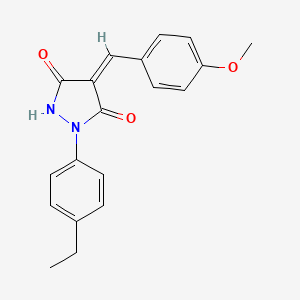

Die Verbindung (5Z)-5-{4-[2-(4-tert-Butylphenoxy)ethoxy]-3-chlor-5-methoxybenzyliden}-2-thioxo-1,3-thiazolidin-4-on ist ein komplexes organisches Molekül, das für seine einzigartigen Strukturmerkmale und möglichen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung gehört zur Klasse der Thiazolidinone, die für ihre vielfältigen biologischen Aktivitäten bekannt sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5Z)-5-{4-[2-(4-tert-Butylphenoxy)ethoxy]-3-chlor-5-methoxybenzyliden}-2-thioxo-1,3-thiazolidin-4-on beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung von Zwischenverbindungen, die dann verschiedenen Reaktionsbedingungen ausgesetzt werden, um das Endprodukt zu bilden. Häufige Synthesewege umfassen:

Kondensationsreaktionen: Der erste Schritt beinhaltet oft die Kondensation von 4-tert-Butylphenol mit Ethylenoxid, um 4-tert-Butylphenoxyethanol zu bilden.

Substitutionsreaktionen: Dieses Zwischenprodukt wird dann mit 3-Chlor-5-methoxybenzaldehyd unter basischen Bedingungen umgesetzt, um das entsprechende Benzyliderivat zu bilden.

Cyclisierung: Der letzte Schritt beinhaltet die Cyclisierung des Benzyliderivats mit Thiosemicarbazid unter sauren Bedingungen, um den Thiazolidinonring zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit, beinhalten. Techniken wie kontinuierliche Fließsynthese und der Einsatz von automatisierten Reaktoren können die Effizienz und Skalierbarkeit verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Condensation Reactions: The initial step often involves the condensation of 4-tert-butylphenol with ethylene oxide to form 4-tert-butylphenoxyethanol.

Substitution Reactions: This intermediate is then reacted with 3-chloro-5-methoxybenzaldehyde under basic conditions to form the corresponding benzylidene derivative.

Cyclization: The final step involves the cyclization of the benzylidene derivative with thiosemicarbazide under acidic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Thioxogruppe, eingehen, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Benzylidengruppe angreifen und sie in den entsprechenden Alkan umwandeln.

Substitution: Die Chlorgruppe im Benzylidenanteil kann durch verschiedene Nucleophile substituiert werden, was zu einer großen Auswahl an Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nucleophile: Amine, Thiole und Alkoxide.

Hauptprodukte

Sulfoxide und Sulfone: Aus Oxidationsreaktionen.

Alkane: Aus Reduktionsreaktionen.

Substituierte Derivate: Aus nucleophilen Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was sie in der organischen Synthese wertvoll macht.

Biologie

In der biologischen Forschung hat die Verbindung ein Potenzial als Enzyminhibitor gezeigt. Ihre Fähigkeit, mit spezifischen Enzymen zu interagieren, macht sie zu einem Kandidaten für die Untersuchung von Enzymmechanismen und die Entwicklung enzymgerichteter Therapien.

Medizin

Die biologische Aktivität der Verbindung erstreckt sich auf die pharmazeutische Chemie, wo sie auf ihre potenziellen therapeutischen Wirkungen untersucht wird. Studien haben gezeigt, dass sie entzündungshemmende, antimikrobielle und krebshemmende Eigenschaften besitzen kann.

Industrie

Im Industriesektor wird die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-5-{4-[2-(4-tert-Butylphenoxy)ethoxy]-3-chlor-5-methoxybenzyliden}-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise die Aktivität bestimmter Kinasen hemmen und damit Signalwege stören, die an Zellproliferation und -überleben beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing enzyme-targeted therapies.

Medicine

The compound’s biological activity extends to medicinal chemistry, where it is investigated for its potential therapeutic effects. Studies have shown that it may possess anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (5E)-5-{4-[2-(4-tert-Butylphenoxy)ethoxy]-3-chlor-5-methoxybenzyliden}-2-thioxo-1,3-thiazolidin-4-on

- Ethylacetoacetat

- 3-[(5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthylacetat

Einzigartigkeit

Die Einzigartigkeit von (5Z)-5-{4-[2-(4-tert-Butylphenoxy)ethoxy]-3-chlor-5-methoxybenzyliden}-2-thioxo-1,3-thiazolidin-4-on liegt in seinen spezifischen Strukturmerkmalen, wie dem Vorhandensein des Thiazolidinonrings und der Kombination von tert-Butylphenoxy- und Chlor-Methoxybenzyliden-Einheiten. Diese Merkmale tragen zu seiner besonderen chemischen Reaktivität und biologischen Aktivität bei, die es von anderen ähnlichen Verbindungen abhebt.

Eigenschaften

Molekularformel |

C23H24ClNO4S2 |

|---|---|

Molekulargewicht |

478.0 g/mol |

IUPAC-Name |

(5Z)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C23H24ClNO4S2/c1-23(2,3)15-5-7-16(8-6-15)28-9-10-29-20-17(24)11-14(12-18(20)27-4)13-19-21(26)25-22(30)31-19/h5-8,11-13H,9-10H2,1-4H3,(H,25,26,30)/b19-13- |

InChI-Schlüssel |

PAHVCRICIMEKJL-UYRXBGFRSA-N |

Isomerische SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)NC(=S)S3)OC |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)S3)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-5-(4-chlorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671822.png)

![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B11671832.png)

![N'-[(E)-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11671838.png)

![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11671847.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671850.png)

![2-(4-Methoxyphenyl)-5-[4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11671854.png)

![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11671867.png)

![N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]propanamide](/img/structure/B11671879.png)

![2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide](/img/structure/B11671885.png)

![3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11671904.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide](/img/structure/B11671909.png)

![3-(2-chlorophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11671915.png)